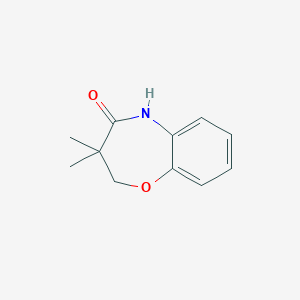

3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as DMBX, is a synthetic compound with a variety of applications in the scientific research arena. It is a heterocyclic compound with a five-membered ring structure consisting of nitrogen, oxygen, and carbon atoms. DMBX has a wide range of properties, including being a good solvent and having strong antioxidant activity. It is also used as a biochemical reagent and as a tool for studying the structure and function of proteins.

Applications De Recherche Scientifique

Anticancer Activity

Benzoxazepine derivatives have been synthesized and characterized, showing significant anticancer properties, particularly in breast cancer cells. Specifically, certain compounds like 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine displayed potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells, with selective potency for MCF-7 cells. Further investigations revealed that these compounds induced cell cycle arrest in the G2/M phase and exhibited limited toxicity against noncancerous breast cells (MCF-10A) (Odame et al., 2021).

Antioxidant Activity and Lipid Peroxidation Inhibition

1,5-Benzoxazepine derivatives were synthesized through a one-pot microwave-assisted process. These compounds were evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. Specifically, certain derivatives were identified as potent inhibitors of lipoxygenase and lipid peroxidation, indicating their potential in therapeutic applications related to oxidative stress (Neochoritis et al., 2010).

Anticonvulsant Agents

Benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds in this series were screened in vivo, and some were found to be potent, with their structures confirmed by various spectroscopic methods. Their effectiveness was compared to reference drugs, showcasing the potential of benzoxazepine derivatives in treating convulsive disorders (Bajaj et al., 2004).

Propriétés

IUPAC Name |

3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)7-14-9-6-4-3-5-8(9)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOHHBHFRLQYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401889.png)

![2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401892.png)

![[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1401893.png)

![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1401900.png)